![molecular formula C14H10Cl2O B1359001 2,3'-Dichloro-4'-methylbenzophenone CAS No. 861307-17-7](/img/structure/B1359001.png)
2,3'-Dichloro-4'-methylbenzophenone
Overview
Description
2,3’-Dichloro-4’-methylbenzophenone is a chemical compound with the molecular formula C14H10Cl2O and a molecular weight of 265.14 . It is also known by its IUPAC name, (3-chloro-4-methylphenyl)(2-chlorophenyl)methanone .
Molecular Structure Analysis
The molecular structure of 2,3’-Dichloro-4’-methylbenzophenone consists of two phenyl rings connected by a carbonyl group. One of the phenyl rings has a chlorine atom and a methyl group attached to it, while the other phenyl ring has a chlorine atom attached to it .Scientific Research Applications
Enthalpy of Formation
- Research Context: The study of molar enthalpies of formation of various methylbenzophenones, including 2-methylbenzophenone, provides insights into their thermochemical properties.
- Key Findings: Standard molar enthalpies of formation were derived for 2-, 3-, and 4-methylbenzophenone using combustion calorimetry and sublimation techniques. These values are crucial for understanding the thermochemical behavior of these compounds (Silva et al., 2006).
Environmental Detection and Analysis
- Research Context: Detection of various benzophenones, including 4-methylbenzophenone, in environmental samples is important due to their widespread use.
- Key Findings: A method for determining benzophenone and 4-methylbenzophenone in breakfast cereals was developed, showcasing the prevalence of these compounds in everyday products (Van Hoeck et al., 2010).
Stereochemical Applications in Electrochemistry
- Research Context: The use of chiral pyrrole monomers in the electrochemical reduction of 4-methylbenzophenone highlights stereochemical aspects in electrochemistry.
- Key Findings: 4-Methylbenzophenone was reduced electrochemically with up to 17% optical purity of the resulting alcohols, indicating potential applications in stereoselective synthesis (Schwientek et al., 1999).
Photochemical Stability and Reactivity
- Research Context: Understanding the photochemical behavior of benzophenones, including 4-methylbenzophenone, is crucial for applications in materials science and photophysics.
- Key Findings: Studies show that 4-methylbenzophenone exhibits varying levels of photostability and reactivity under UV irradiation, which is essential for its applications in photochemistry and materials science (Ito et al., 1987).
Photophysical and Photochemical Reactions
- Research Context: Investigating the photophysical and photochemical reactions of methylbenzophenones, including 4-methylbenzophenone, in different solvents.
- Key Findings: These studies reveal how 4-methylbenzophenone behaves in various solvents, contributing to a better understanding of its photochemical properties (Ma et al., 2013).
properties
IUPAC Name |
(3-chloro-4-methylphenyl)-(2-chlorophenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c1-9-6-7-10(8-13(9)16)14(17)11-4-2-3-5-12(11)15/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYQEMSOEFOJMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641753 | |
Record name | (3-Chloro-4-methylphenyl)(2-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3'-Dichloro-4'-methylbenzophenone | |
CAS RN |
861307-17-7 | |
Record name | (3-Chloro-4-methylphenyl)(2-chlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80641753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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